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Compound of Interest

3-(4-Methoxyphenoxy)prop-2-
Compound Name:
enoic acid

Cat. No.: B13444519

Get Quote

\ J

-Aryloxy Acrylic Acid / Phenoxyacrylic Acid Derivative[1][2]

Part 1: Executive Summary & Strategic Analysis[1]
Molecule Identification & Significance

The target molecule, 3-(4-Methoxyphenoxy)prop-2-enoic acid, is a structural analog of
cinnamic acid, distinguished by an ether linkage at the

-position rather than a carbon-carbon bond.[1][2]

e Structure: 4-Me0O-CeH4-O-CH=CH-COOH]1][2]

¢ Key Distinction: It must not be confused with 4-methoxycinnamic acid (carbon-linked) or
Lactisole (saturated propanoic acid).[1][2]

o Applications: This compound serves as a critical intermediate in the synthesis of PPAR
agonists, specific herbicides, and taste-modulating agents (sweetness inhibitors).[2] It also
exhibits anti-inflammatory properties via COX inhibition mechanisms similar to indomethacin

[1].
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Retrosynthetic Strategy

For scalable production, we reject methods involving transition-metal catalyzed cross-coupling
(e.g., Buchwald-Hartwig) due to cost and residual metal scavenging requirements.[1][2]
Instead, we utilize a Click-like Conjugate Addition (Michael Addition) strategy.[1]

The Disconnection: The molecule is disconnected at the vinyl ether bond.
e Nucleophile: 4-Methoxyphenol (PMP).[1][2]
» Electrophile: Methyl Propiolate (or Propiolic Acid).

Selected Route: Base-catalyzed nucleophilic addition of 4-methoxyphenol to methyl propiolate,
followed by saponification.[1][2]

e Why this route? It offers 100% atom economy in the coupling step, avoids halogenated
waste (unlike 3-chloroacrylate routes), and proceeds under mild conditions with high
stereocontrol for the thermodynamically stable E-isomer.[2]

Part 2: Chemical Reaction Engineering[1][2]
Reaction Scheme

The synthesis proceeds in two stages:
o Conjugate Addition: Formation of methyl 3-(4-methoxyphenoxy)acrylate.

o Saponification: Hydrolysis to the free acid.

Michael Addition

bl (E)-3-(4-Methoxyphenoxy)prop-2-enoic acid

Acidification
o | LiOH/MeOH &cC - Target Acid
)

—
o

Click to download full resolution via product page

Figure 1: Synthetic pathway utilizing atom-economical conjugate addition.[1][2]

Part 3: Detailed Experimental Protocols
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Stage 1: Synthesis of Methyl 3-(4-

methoxyphenoxy)acrylate

This step establishes the vinyl ether linkage.[1][2] The use of DABCO (1,4-
diazabicyclo[2.2.2]octane) ensures high stereoselectivity for the E-isomer [2].[2][3]

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Role

4-Methoxyphenol .
124.14 1.00 Nucleophile

(PMP)

Methyl Propiolate 84.07 1.05 Electrophile

DABCO 112.17 0.05 Catalyst (Base)

| Toluene | - | 5 Vol | Solvent |[1][2]

Protocol:

o Charging: To a dry reactor equipped with a reflux condenser and nitrogen inlet, charge 4-
Methoxyphenol (1.0 equiv) and DABCO (0.05 equiv).

o Solvation: Add Toluene (5 volumes relative to PMP mass). Agitate until solids dissolve.

o Addition: Add Methyl Propiolate (1.05 equiv) dropwise over 30 minutes. Note: Reaction is
exothermic; maintain internal temperature <40°C during addition.[1]

e Reaction: Heat the mixture to 80-90°C and stir for 4—6 hours.

e |IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% residual PMP.

o Work-up:

o Cool to room temperature.

o Wash organic layer with 1M HCI (2 x 2 vol) to remove DABCO.
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o Wash with Brine (2 vol).
o Dry organic layer over MgSOa or via azeotropic distillation if moving directly to Step 2.

o Scale-up Note: For high purity, the intermediate ester can be crystallized from
Hexane/Ethyl Acetate, but for this process, we proceed to hydrolysis (telescoping).[2]

Stage 2: Saponification to Target Acid

Hydrolysis of the enol ester requires controlled conditions to prevent cleavage of the vinyl ether
bond.

Reagents:
Reagent Equiv. Role
Intermediate Ester 1.00 Substrate
LiOH (or NaOH) 1.50 Base
Methanol/Water (3:[1][2]1) 6 Vol Solvent

| Conc. HCI | ~1.6 | Acidifier |[1][2]

Protocol:

Dissolution: Dissolve the crude ester from Stage 1 in Methanol/Water (3:1).
o Saponification: Add LiOH (1.5 equiv) in portions.

o Reaction: Stir at ambient temperature (20—25°C) for 3-5 hours. Caution: Avoid high heat to
prevent retro-Michael addition.

e Work-up & Isolation:
o Evaporate Methanol under reduced pressure.

o Dilute residue with Water (5 vol).
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o Clarification: Wash the aqueous alkaline solution with Ethyl Acetate (2 vol) to remove
unreacted neutral impurities.

o Acidification: Cool the aqueous phase to 0-5°C. Slowly adjust pH to 2.0 using Conc. HCI.
The product will precipitate as a white solid.

e Filtration: Filter the solid and wash with cold water (3 x 2 vol).

e Drying: Vacuum dry at 45°C to constant weight.

Purification (Recrystallization)

If the crude acid purity is <98%, perform recrystallization.[2]
o Solvent System: Ethanol/Water (1:[1]1) or Isopropy! Acetate.

e Procedure: Dissolve at reflux, cool slowly to 0°C, filter, and dry.

Part 4: Process Engineering & Scale-Up Workflow

The following diagram illustrates the unit operations for a pilot-scale batch (1-10 kg).
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Figure 2: Unit operation workflow for the scalable production of 3-(4-methoxyphenoxy)prop-2-
enoic acid.[1][2]

Part 5: Quality Control & Analytical Data[1]
itical { |

Parameter Range Impact

<80°C: Slow kinetics; >100°C:

Stage 1 Temp 80-90°C o ]
Polymerization risk.[1][2]
B ) Controls exotherm; prevents
Addition Rate 30-60 min
local hotspots.
) Too low (<1) may degrade the
Hydrolysis pH pH 2.0-2.5 ]
ether bond over time.
) Product may decarboxylate at
Drying Temp <50°C

high temps (>150°C).

Expected Analytical Profile

o Appearance: White to off-white crystalline powder.[1][2]
e Melting Point: 173-175°C (trans-isomer) [3].[1][2]
¢ 'H NMR (DMSO-ds, 400 MHz):

o 12.0 (s, 1H, COOH)[2]

o

7.8 (d, J=12 Hz, 1H, =CH-0O) — Large coupling constant indicates Trans (E)[2]

o

7.0-7.2 (m, 4H, Ar-H)[1][2]

o

5.4 (d, J=12 Hz, 1H, =CH-CO)[1][2]

o

3.75 (s, 3H, OMe)[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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